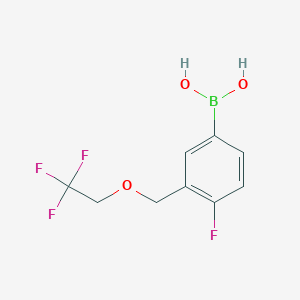

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid

Descripción general

Descripción

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF4O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid typically involves the reaction of appropriate fluoro and trifluoroethoxy-substituted benzene derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids in the presence of a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoroethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted derivatives, depending on the specific reaction and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is primarily utilized in drug discovery and development due to its boron atom, which can form stable complexes with various biological molecules.

Case Study :

A study investigated its role as a potential inhibitor of specific enzymes involved in cancer progression. The compound exhibited promising results in inhibiting the activity of certain kinases, which are critical for tumor growth and survival. The findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer therapies .

Organic Synthesis

This boronic acid derivative is instrumental in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It allows chemists to create complex molecules with high precision.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Outcome |

|---|---|---|

| Base (e.g., K₂CO₃) | 80°C, 24 hours | High yield (>90%) |

| Catalyst (Pd(PPh₃)₂Cl₂) | 80°C, 24 hours | Efficient coupling |

| Solvent (Toluene) | Under inert atmosphere | Stable reaction medium |

Material Science

The compound's unique properties make it suitable for developing advanced materials, such as sensors and polymers. Its ability to form stable complexes can be harnessed in creating materials with specific electronic or optical properties.

Case Study :

Research demonstrated that incorporating this boronic acid into polymer matrices enhanced the material's thermal stability and mechanical strength. These advancements are beneficial for applications in electronics and aerospace materials .

Mecanismo De Acción

The mechanism of action of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and other covalent adducts, which can modulate the activity of enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group.

3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: Similar but with different positions of the fluoro and trifluoroethoxy groups.

Uniqueness

The uniqueness of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both fluoro and trifluoroethoxy groups enhances its stability and reactivity in various chemical transformations.

Actividad Biológica

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid, also known by its CAS number 947533-09-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula: C₈H₇BF₄O₃

- Molecular Weight: 237.94 g/mol

- CAS Number: 947533-09-7

- InChI Key: DPSYYQDRJMHAGP-UHFFFAOYSA-N

Boronic acids are known for their ability to interact with biomolecules through reversible covalent bonding. This property is particularly useful in the design of inhibitors for proteases and other enzymes. The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and cellular uptake.

Anticancer Properties

Recent studies have indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. The inhibition of the proteasome pathway leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

Case Study:

A study evaluated the effects of various boronic acid derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the upregulation of p53 signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 3.5 | Proteasome inhibition |

| This compound | MCF-7 | 4.0 | Cell cycle arrest |

Antimicrobial Activity

Boronic acids have also shown promise in antimicrobial applications. Their ability to inhibit bacterial enzymes makes them potential candidates for developing new antibiotics.

Case Study:

Research conducted on various boronic acid derivatives indicated that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study found that this compound inhibited bacterial growth at concentrations lower than traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate that it can achieve sufficient plasma concentrations when administered orally or intravenously.

Toxicology

Toxicological assessments have shown that while boronic acids can be cytotoxic at high concentrations, this compound demonstrated a relatively low toxicity profile in preliminary studies. It exhibited minimal adverse effects on liver and kidney function in animal models .

Propiedades

IUPAC Name |

[4-fluoro-3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c11-8-2-1-7(10(15)16)3-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIOIXMVFZMRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.